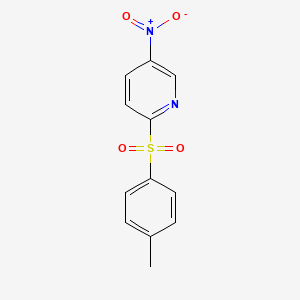

4-Methylphenyl 5-nitro-2-pyridinyl sulfone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

4-Methylphenyl sulfone derivatives have been utilized in the synthesis of heterocyclic compounds. Benetti et al. (2002) reported the use of related sulfone compounds for the synthesis of 2,5-disubstituted pyrroles and pyrrolidines, demonstrating their utility in generating aromatic and non-aromatic five-membered heterocycles (Benetti et al., 2002).

Chemical Reactivity Studies

Studies on the chemical reactivity of sulfone compounds, including those with similar structures to 4-Methylphenyl 5-nitro-2-pyridinyl sulfone, have been conducted to understand their behavior in various chemical reactions. For instance, Um et al. (2006) investigated the pyridinolysis of O-4-nitrophenyl benzoate and thionobenzoates, providing insights into the influence of different substituents and the electrophilic center on these reactions (Um et al., 2006).

Electrochemical Studies

Pilard et al. (2001) explored the electrochemical reduction of aryl sulfones with electron-withdrawing substituents, shedding light on the behavior of electrogenerated radical anions of these compounds. Such studies are crucial for understanding the electrochemical properties of sulfone derivatives (Pilard et al., 2001).

Organocatalysis

In the field of organocatalysis, Singh et al. (2013) demonstrated the use of phenylsulfinyl methyl pyrrolidine in catalyzing stereoselective Michael addition reactions, highlighting the potential of sulfone-based catalysts in organic synthesis (Singh et al., 2013).

Kinetic Studies

Kinetic studies, such as those conducted by Spillane et al. (2008), have examined the reactions of phenyl sulfamate esters, which are structurally related to 4-Methylphenyl sulfones. These studies provide valuable data on reaction rates and mechanisms (Spillane et al., 2008).

Polymer Synthesis

Sulfone derivatives have also found applications in polymer synthesis. Li et al. (2010) synthesized thioether-bridged polyphenylquinoxalines with high refractive indices, demonstrating the utility of sulfone compounds in creating advanced polymer materials (Li et al., 2010).

Fuel Cell Technology

Pefkianakis et al. (2005) developed novel poly(aryl ether sulfone) copolymers for use in high-temperature fuel cells, showcasing another practical application of sulfone-based materials (Pefkianakis et al., 2005).

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)sulfonyl-5-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-9-2-5-11(6-3-9)19(17,18)12-7-4-10(8-13-12)14(15)16/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLPNUJAOPJLTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332471 |

Source

|

| Record name | 2-(4-methylphenyl)sulfonyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665816 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Methylphenyl 5-nitro-2-pyridinyl sulfone | |

CAS RN |

91974-22-0 |

Source

|

| Record name | 2-(4-methylphenyl)sulfonyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium 2-{2-azabicyclo[2.2.1]hept-5-EN-2-YL}acetate](/img/structure/B2688555.png)

![5-(3,4-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2688562.png)

![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate](/img/no-structure.png)

![N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2688567.png)

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2688570.png)

![N-benzyl-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2688572.png)